molecular formula C6H15ClN2O B6251475 3-amino-N,3-dimethylbutanamide hydrochloride CAS No. 2728230-47-3

3-amino-N,3-dimethylbutanamide hydrochloride

Cat. No. B6251475
CAS RN: 2728230-47-3
M. Wt: 166.6
InChI Key:
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Description

3-amino-N,3-dimethylbutanamide hydrochloride, also known as 3-amino-N,3-dimethylbutanamide HCl, is a synthetic chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and insoluble in most organic solvents. 3-amino-N,3-dimethylbutanamide HCl has a variety of applications in the laboratory, including use in biochemical and physiological experiments.

Mechanism of Action

3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl acts as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, 3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl increases the amount of acetylcholine in the body, which can lead to increased nerve activity and improved cognitive function.
Biochemical and Physiological Effects
3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety, improve memory, and increase the production of dopamine and serotonin. In addition, it has been shown to reduce inflammation, reduce oxidative stress, and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl has a number of advantages and limitations when used in laboratory experiments. It is a water-soluble compound, which makes it easy to use in a variety of experiments. In addition, it is relatively inexpensive and can be stored for long periods of time without degrading. However, it is not very stable and can be easily degraded by light and heat.

Future Directions

The potential future applications of 3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl are numerous. It has been studied for its potential use in the treatment of Alzheimer’s disease, depression, and other neurological disorders. In addition, it could be used to improve cognitive function in healthy individuals, as well as to improve the efficacy of other drugs. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs.

Synthesis Methods

3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl can be synthesized in a two-step process. The first step involves the reaction of 3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide with hydrochloric acid to form the hydrochloride salt. The second step involves the crystallization of the hydrochloride salt to form a white crystalline powder. The reaction is carried out in an inert atmosphere and at a temperature of 0-5°C.

Scientific Research Applications

3-amino-N,3-dimethylbutanamide hydrochloridedimethylbutanamide HCl is used in a variety of scientific research applications, including the study of enzyme kinetics, the study of the pharmacokinetics of drugs, and the study of the structure and function of proteins. It is also used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N,3-dimethylbutanamide hydrochloride involves the reaction of 3-dimethylaminopropionitrile with 1-bromo-3-chloropropane followed by hydrolysis and subsequent reaction with ammonia.", "Starting Materials": [ "3-dimethylaminopropionitrile", "1-bromo-3-chloropropane", "ammonia", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3-dimethylaminopropionitrile is reacted with 1-bromo-3-chloropropane in the presence of sodium hydroxide and diethyl ether to form 3-(3-bromo-2-chloropropyl)pyrrolidine.", "Step 2: The resulting product is hydrolyzed with hydrochloric acid to form 3-(3-bromo-2-chloropropyl)pyrrolidine hydrochloride.", "Step 3: Ammonia is then added to the reaction mixture to form 3-amino-N,3-dimethylbutanamide hydrochloride." ] }

CAS RN

2728230-47-3

Product Name

3-amino-N,3-dimethylbutanamide hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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